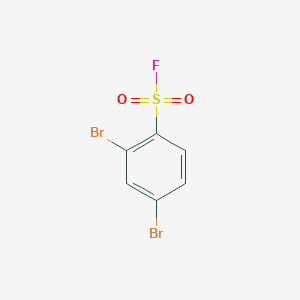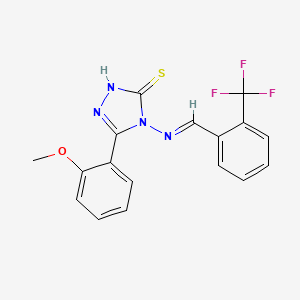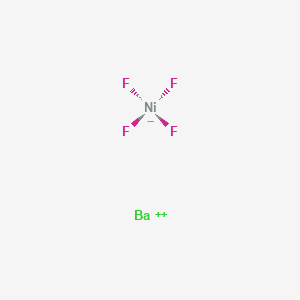
Ac-LEED-AFC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is utilized in various biochemical assays due to its ability to release a fluorescent signal upon cleavage by specific enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin involves the coupling of amino acid derivatives with 7-amido-4-trifluoromethylcoumarin. The process typically includes:
Protection of Amino Groups: Protecting groups are added to the amino acids to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-trifluoromethylcoumarin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and 7-amido-4-trifluoromethylcoumarin are synthesized.
Automated Coupling: Automated peptide synthesizers are used to couple the amino acids with the fluorogenic compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反応の分析
Types of Reactions
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is cleaved by caspases, releasing the fluorescent 7-amido-4-trifluoromethylcoumarin moiety .
Common Reagents and Conditions
Reagents: Caspases (e.g., caspase-13)
Conditions: The enzymatic reactions are typically carried out in buffer solutions at physiological pH and temperature.
Major Products
The major product formed from the cleavage of N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is the fluorescent 7-amido-4-trifluoromethylcoumarin, which can be detected using fluorometric assays .
科学的研究の応用
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is widely used in scientific research for:
Biochemical Assays: Used as a substrate to measure caspase activity in apoptosis studies.
Drug Discovery: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in cell-based assays to study the mechanisms of cell death and survival.
Medical Research: Applied in research on diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
作用機序
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin exerts its effects through the following mechanism:
類似化合物との比較
Similar Compounds
N-Acetyl-Leu-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin (Ac-LEHD-AFC): A similar fluorogenic substrate used for detecting caspase-9 activity.
Z-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethyl ketone: Another caspase substrate with a different fluorogenic moiety.
Uniqueness
N-Acetyl-Leu-Glu-Glu-Asp-7-amido-4-trifluoromethylcoumarin is unique due to its specificity for caspase-13 and its high sensitivity in fluorometric assays. Its ability to release a highly fluorescent moiety upon cleavage makes it a valuable tool in various biochemical and medical research applications .
特性
分子式 |
C32H38F3N5O13 |
|---|---|
分子量 |
757.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1 |
InChIキー |
ZPNCQMJLTSFJQH-CMOCDZPBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)
![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)


![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)



